- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis, Applied Organometallic Chemistry, 2022, 36(6),

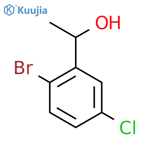

Cas no 935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one)

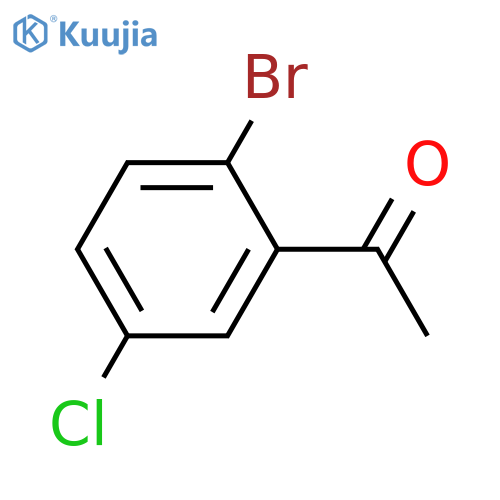

935-99-9 structure

Nome do Produto:1-(2-bromo-5-chlorophenyl)ethan-1-one

1-(2-bromo-5-chlorophenyl)ethan-1-one Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(2-Bromo-5-chlorophenyl)ethanone

- 2-Acetyl-1-bromo-4-chlorobenzene

- 2-Bromo-5-chloroacetophenone

- 1-(2-bromo-5-chlorophenyl)ethan-1-one

- 2'-BROMO-5'-CHLOROACETOPHENONE

- PubChem23873

- BCQAWQMDMPBDBW-UHFFFAOYSA-N

- CL8884

- LS11579

- Ethanone, 1-(2-bromo-5-chlorophenyl)-

- BC004983

- AM806605

- AB0027754

- W9625

- ST24020993

- 1-(2-Bromo-5-chlorophenyl)ethanone (ACI)

- Acetophenone, 2′-bromo-5′-chloro- (7CI, 8CI)

- 2′-Bromo-5′-chloroacetophenone

- SCHEMBL3121226

- GS-3929

- CS-0031412

- MFCD11847057

- SY067370

- DTXSID40500054

- 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -chloroacetophenone

- DB-362698

- 935-99-9

- EN300-1912878

- AKOS015919676

-

- MDL: MFCD11847057

- Inchi: 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3

- Chave InChI: BCQAWQMDMPBDBW-UHFFFAOYSA-N

- SMILES: O=C(C)C1C(Br)=CC=C(Cl)C=1

Propriedades Computadas

- Massa Exacta: 231.92906g/mol

- Massa monoisotópica: 231.92906g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 160

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 17.1

- XLogP3: 2.9

Propriedades Experimentais

- Densidade: 1.566±0.06 g/cm3 (20 ºC 760 Torr),

- Índice de Refracção: 1.5517 (589.3 nm 15 ºC)

- Solubilidade: Very slightly soluble (0.18 g/l) (25 º C),

1-(2-bromo-5-chlorophenyl)ethan-1-one Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condição de armazenamento:Store long-term at 2-8°C

1-(2-bromo-5-chlorophenyl)ethan-1-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067716-250mg |

1-(2-Bromo-5-chlorophenyl)ethanone |

935-99-9 | 98% | 250mg |

¥45.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-20g |

1-(2-bromo-5-chlorophenyl)ethan-1-one |

935-99-9 | 97% | 20g |

2464.0CNY | 2021-07-12 | |

| Chemenu | CM100525-5g |

1-(2-bromo-5-chlorophenyl)ethanone |

935-99-9 | 95% | 5g |

$79 | 2023-03-06 | |

| Enamine | EN300-1912878-1.0g |

1-(2-bromo-5-chlorophenyl)ethan-1-one |

935-99-9 | 1g |

$128.0 | 2023-05-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067716-5g |

1-(2-Bromo-5-chlorophenyl)ethanone |

935-99-9 | 98% | 5g |

¥355.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y0982412-25g |

1-(2-Bromo-5-chlorophenyl)ethanone |

935-99-9 | 95% | 25g |

$390 | 2024-08-02 | |

| Ambeed | A141012-25g |

1-(2-Bromo-5-chlorophenyl)ethanone |

935-99-9 | 97% | 25g |

$97.0 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-5g |

1-(2-bromo-5-chlorophenyl)ethan-1-one |

935-99-9 | 97% | 5g |

986.0CNY | 2021-07-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1520-1G |

1-(2-bromo-5-chlorophenyl)ethan-1-one |

935-99-9 | 95% | 1g |

¥ 297.00 | 2023-04-12 | |

| Chemenu | CM100525-100g |

1-(2-bromo-5-chlorophenyl)ethanone |

935-99-9 | 95% | 100g |

$480 | 2024-07-19 |

1-(2-bromo-5-chlorophenyl)ethan-1-one Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ; 18 h, reflux

Referência

- One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Bronsted Acid and Palladium Catalysis, Journal of Organic Chemistry, 2017, 82(21), 11585-11593

Synthetic Routes 3

Condições de reacção

1.1 Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min

1.3 Reagents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min

1.3 Reagents: Water

Referência

- Acylated piperidine derivatives, specifically 1-[(aminocycloalkyl)carbonyl]piperidines, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 6 h, rt

Referência

- Palladium-Catalyzed Suzuki Coupling and NIS-Mediated Dehydrogenative Cycloetherification: A Concise Approach to 6,6-Disubstituted 6H-benzo[c]chromenes and Total Synthesis of Didehydroconicol, European Journal of Organic Chemistry, 2022, 2022(18),

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; rt

Referência

- Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper catalyzed intramolecular reductive cyclization, Organic Letters, 2020, 22(20), 7897-7902

Synthetic Routes 6

Condições de reacção

1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; overnight, rt

Referência

- Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free Conditions, Angewandte Chemie, 2013, 52(29), 7509-7513

Synthetic Routes 7

Condições de reacção

1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C

Referência

- Acylated piperidine derivatives, specifically 1-(pyrrolidinylcarbonyl)piperidines, 1-(piperidinylcarbonyl)piperidines, and analogs, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; 3 h, rt

Referência

- Divergent Access to Benzocycles through Copper-Catalyzed Borylative Cyclizations, Advanced Synthesis & Catalysis, 2021, 363(21), 4953-4959

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Dimethyl sulfoxide , Triethylamine ; rt; rt → 0 °C

1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt

1.3 Reagents: Sodium chloride Solvents: Water

Referência

- Synthesis of Secondary Unsaturated Lactams via an Aza-Heck Reaction, Journal of the American Chemical Society, 2016, 138(42), 13830-13833

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 - 5 °C; 3 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt

Referência

- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,

Synthetic Routes 11

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt

Referência

- Asymmetric Synthesis and Application of Chiral Spirosilabiindanes, Angewandte Chemie, 2020, 59(23), 8937-8940

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt

Referência

- PdII-Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-Heterocycles, Chemistry - An Asian Journal, 2018, 13(15), 1897-1901

Synthetic Routes 15

Condições de reacção

1.1 Solvents: Diethyl ether ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referência

- Enantioselective Bromo-oxycyclization of Silanol, Organic Letters, 2016, 18(1), 80-83

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt

Referência

- Palladium-Catalyzed Aerobic Aminooxygenation of Alkenes for Preparation of Isoindolinones, Organic Letters, 2015, 17(22), 5566-5569

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt

Referência

- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813

Synthetic Routes 18

Condições de reacção

Referência

- Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobilone, ChemistrySelect, 2023, 8(26),

1-(2-bromo-5-chlorophenyl)ethan-1-one Raw materials

- 2-Bromo-5-chlorobenzoic acid

- 1-(2-Bromo-5-chlorophenyl)ethanol

- 4-Chlorobromobenzene

- 2-bromo-5-chloro-N-methoxy-N-methylbenzamide

1-(2-bromo-5-chlorophenyl)ethan-1-one Preparation Products

1-(2-bromo-5-chlorophenyl)ethan-1-one Literatura Relacionada

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one) Produtos relacionados

- 25937-10-4(Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate)

- 16792-46-4(3-(4-methoxy-2-nitrophenyl)-2-oxopropanoic acid)

- 71576-04-0(3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid)

- 2206682-06-4(tert-butyl N-(5-bromo-2-ethenylphenyl)carbamate)

- 2171983-45-0(2-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}acetic acid)

- 2171416-13-8(1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylpyrrolidine-3-carboxylic acid)

- 1089353-77-4(1-(5-BROMOFURAN-2-YL)ETHANE-1,2-DIAMINE)

- 919012-82-1(7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1565498-47-6(4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride)

- 1805242-47-0(Methyl 3,6-difluoro-2-(difluoromethyl)pyridine-5-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one

Pureza:99%

Quantidade:100g

Preço ($):348.0

atkchemica

(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito